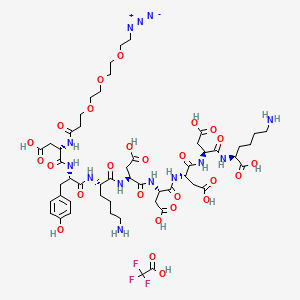

Azido-PEG3-FLAG Trifluoroacetate

Description

Azido-PEG3-FLAG Trifluoroacetate is a compound used primarily in bioconjugation and click chemistry. It is composed of a polyethylene glycol (PEG) linker, an azide group, and a FLAG tag. The compound is often utilized for the attachment of the FLAG-tag by copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prototypical reaction of click chemistry . This allows for the detection or purification of FLAG-tagged molecules using immunological methods .

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H75N13O24.C2HF3O2/c51-12-3-1-5-29(56-44(77)31(21-27-7-9-28(64)10-8-27)58-45(78)32(22-38(66)67)55-37(65)11-15-85-17-19-87-20-18-86-16-14-54-63-53)43(76)59-34(24-40(70)71)47(80)61-36(26-42(74)75)49(82)62-35(25-41(72)73)48(81)60-33(23-39(68)69)46(79)57-30(50(83)84)6-2-4-13-52;3-2(4,5)1(6)7/h7-10,29-36,64H,1-6,11-26,51-52H2,(H,55,65)(H,56,77)(H,57,79)(H,58,78)(H,59,76)(H,60,81)(H,61,80)(H,62,82)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,83,84);(H,6,7)/t29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTAQVXEALHODI-JAMBOELSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H76F3N13O26 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1356.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the PEG3-Azide Intermediate

The preparation begins with functionalizing triethylene glycol (PEG3) with an azide group. Two primary methods are employed:

Nucleophilic Substitution of PEG3-Ditosylate

PEG3 is converted to its ditosylate derivative using tosyl chloride in anhydrous dichloromethane. Subsequent reaction with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 24 hours yields PEG3-azide. Typical yields range from 70–85%, with purity >90% confirmed by thin-layer chromatography (TLC) and ¹H-NMR.

Solid-Phase Peptide Synthesis (SPPS) of the FLAG Sequence

The FLAG peptide (DYKDDDDK) is synthesized via Fmoc-based SPPS on a Rink amide resin:

-

Resin Swelling : Rink amide resin (0.6 mmol/g) is swollen in DMF for 30 minutes.

-

Amino Acid Coupling : Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, and Fmoc-Tyr(tBu)-OH are sequentially coupled using HBTU/HOBt activation in DMF. Each coupling step proceeds for 1 hour at room temperature.

-

Fmoc Deprotection : 20% piperidine in DMF removes Fmoc groups between couplings.

-

Cleavage : The peptide is cleaved from the resin using TFA:water:triisopropylsilane (95:2.5:2.5) for 2 hours, yielding crude FLAG peptide.

Conjugation of PEG3-Azide to the FLAG Peptide

The PEG3-azide is conjugated to the N-terminus of the FLAG peptide via two primary strategies:

Solution-Phase Amide Coupling

-

Activation of PEG3-Azide : PEG3-azide (1.2 eq) is activated with HATU (1.1 eq) and DIPEA (2 eq) in DMF for 15 minutes.

-

Peptide Coupling : Activated PEG3-azide is added to FLAG peptide (1 eq) in DMF, stirred for 6 hours at 25°C.

-

Workup : The reaction is quenched with 0.1% aqueous TFA and lyophilized.

On-Resin Conjugation During SPPS

For higher purity, PEG3-azide is conjugated to the N-terminal aspartic acid of the FLAG peptide while still resin-bound:

Purification and Trifluoroacetate Salt Formation

Crude Azido-PEG3-FLAG is purified via reverse-phase HPLC under these conditions:

| Parameter | Value |

|---|---|

| Column | C18, 250 × 21.2 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 10–40% B over 30 minutes |

| Flow Rate | 8 mL/min |

| Detection | UV at 220 nm |

Fractions containing the product are pooled, lyophilized, and analyzed by LC-MS (observed m/z: 1,242.3 [M+H]⁺; theoretical: 1,242.22).

Critical Quality Control Metrics

Batch analysis data from Bachem (Fisher Scientific) and Jena Bioscience reveal consistent quality:

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥95% | HPLC (C18) |

| Peptide Content | 80–85% | Amino Acid Analysis |

| Trifluoroacetate Content | 10–15% | Ion Chromatography |

| Solubility | ≥30 mM in PBS | Visual Inspection |

Applications in Bioconjugation and Validation

This compound has been validated in multiple studies:

-

CuAAC with DBCO-Probes : Incubation with DBCO-Cy5 (10 µM) in PBS for 1 hour at 25°C achieves >95% conjugation efficiency, confirmed by fluorescence gel electrophoresis.

-

SPAAC with Cyclooctynes : Reaction with BCN-PEG4-biotin (5 eq) in cell lysates labels FLAG-tagged proteins within 30 minutes, detectable via streptavidin-HRP.

Challenges and Optimization Strategies

-

Azide Stability : PEG3-azide intermediates degrade upon prolonged storage at 4°C. Lyophilization with trehalose (1:1 w/w) enhances stability to 12 months at -20°C.

-

Trifluoroacetate Removal : Dialysis against 0.1 M HCl (3 × 1 L) reduces TFA content to <5%, minimizing cytotoxicity in cell-based assays.

| Manufacturer | Purity | PEG3 Linker Length | Price (0.5 mg) |

|---|---|---|---|

| Bachem | 98% | 13 atoms | $620 |

| Jena Bioscience | 95% | 12 atoms | $550 |

Chemical Reactions Analysis

Azido-PEG3-FLAG Trifluoroacetate primarily undergoes click chemistry reactions:

Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne in the presence of a copper (I) catalyst to form a 1,2,3-triazole linkage. This reaction is highly efficient and proceeds under mild conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free variant of the click reaction, where the azide reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO), to form the triazole linkage.

Scientific Research Applications

Azido-PEG3-FLAG Trifluoroacetate has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of bioconjugates and the modification of biomolecules through click chemistry.

Biology: The compound is employed in the labeling and detection of proteins and other biomolecules.

Industry: The compound is used in the development of diagnostic tools and assays for various applications.

Mechanism of Action

The mechanism of action of Azido-PEG3-FLAG Trifluoroacetate involves the formation of a stable triazole linkage through click chemistry. The azide group reacts with an alkyne to form the triazole ring, which is highly stable and resistant to hydrolysis . The PEG linker enhances the solubility and stability of the compound, while the FLAG tag allows for specific detection and purification using anti-FLAG antibodies .

Comparison with Similar Compounds

Azido-PEG3-FLAG Trifluoroacetate can be compared with other azido-PEG derivatives and FLAG-tagged compounds:

Azido-PEG4-FLAG: Similar to Azido-PEG3-FLAG, but with a longer PEG linker, which may provide better solubility and flexibility.

DBCO-PEG4-FLAG: Uses a strained alkyne (DBCO) for copper-free click chemistry, offering an alternative to CuAAC.

Azido-PEG3-Biotin: Instead of a FLAG tag, this compound has a biotin tag, which allows for detection using streptavidin.

This compound stands out due to its combination of the azide group, PEG linker, and FLAG tag, making it highly versatile for various applications in bioconjugation and click chemistry.

Biological Activity

Introduction

Azido-PEG3-FLAG Trifluoroacetate is a versatile chemical compound used in biochemical research, particularly for the labeling and purification of proteins. This compound utilizes the principles of click chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to facilitate the attachment of a FLAG tag to proteins. The FLAG tag (DYKDDDDK) is widely recognized for its utility in protein purification and detection.

Chemical Structure and Properties

- Chemical Formula : C50H75N13O24

- Molecular Weight : 1242.22 g/mol

- Solubility : Soluble in water and phosphate-buffered saline (PBS) up to 30 mM.

Azido-PEG3-FLAG contains a polyethylene glycol (PEG) linker, enhancing solubility and stability in biological systems. The azide functional group allows for specific labeling via CuAAC, making it an effective tool for bioconjugation.

The biological activity of Azido-PEG3-FLAG is primarily mediated through the following mechanisms:

- Click Chemistry : The azide group reacts with terminal alkynes present on target proteins or other biomolecules, forming a stable triazole linkage. This reaction is highly efficient and selective, allowing for precise labeling without disrupting protein function.

- Protein Purification : The FLAG tag allows for immunological detection and purification using anti-FLAG antibodies. This capability is crucial for isolating recombinant proteins from complex mixtures.

- Cellular Uptake and Visualization : The incorporation of the FLAG tag enables researchers to track protein localization and dynamics within cells using fluorescence or other imaging techniques.

Biological Applications

Azido-PEG3-FLAG has been utilized in various studies to explore its biological activity:

- Protein Labeling : Researchers have successfully employed Azido-PEG3-FLAG to label glycoproteins in cell lysates, facilitating their detection and characterization .

- Cellular Studies : In a study involving HEK293 cells, the compound was used to attach fluorescent probes to proteins, allowing for real-time visualization of protein interactions within cellular environments .

- Therapeutic Development : The compound has been explored as part of drug delivery systems where targeted delivery of therapeutic agents is enhanced through specific protein tagging .

Case Studies

- Glycoprotein Detection : A study demonstrated the effectiveness of Azido-PEG3-FLAG in detecting azide-tagged glycoproteins in cell lysates. The final concentration used was 100 μM, showcasing its utility in biochemical assays .

- Protein Interaction Mapping : In another investigation, researchers utilized Azido-PEG3-FLAG to map protein interactions via CuAAC, revealing critical insights into cellular signaling pathways and protein networks .

Comparative Analysis

The following table summarizes the key features of Azido-PEG3-FLAG compared to other labeling methods:

| Feature | Azido-PEG3-FLAG | Traditional Methods | Other Click Chemistry Reagents |

|---|---|---|---|

| Specificity | High | Moderate | High |

| Reaction Conditions | Mild (Cu(I) catalysis) | Harsh (often requires denaturing conditions) | Mild |

| Solubility | Excellent | Variable | Good |

| Tagging Efficiency | High | Variable | High |

| Applications | Protein purification, imaging | General labeling | Protein interaction studies |

Q & A

Q. What are the critical structural and functional roles of the azide, PEG3 spacer, and FLAG tag in Azido-PEG3-FLAG Trifluoroacetate?

The compound’s azide group enables bioorthogonal "click chemistry" reactions (e.g., with DBCO or bicyclononyne derivatives), forming stable triazole linkages for biomolecule conjugation. The PEG3 spacer enhances aqueous solubility and reduces steric hindrance during reactions, while the FLAG tag (a hydrophilic octapeptide) facilitates affinity purification via anti-FLAG antibodies or resins. The trifluoroacetate counterion stabilizes the compound during synthesis but may require removal via dialysis or size-exclusion chromatography in downstream applications. For experimental design, ensure the PEG3 length balances solubility and steric effects, and validate FLAG accessibility post-conjugation using ELISA or Western blot .

Q. How should this compound be stored to maintain reactivity and stability?

Store lyophilized powder in airtight, light-protected vials at ≤-20°C. Avoid repeated freeze-thaw cycles by aliquoting reconstituted solutions into single-use portions. Use anhydrous DMSO or DMF for dissolution to prevent azide degradation; aqueous buffers should be freshly prepared and pH-adjusted (6.5–7.5) to minimize hydrolysis. Purity (>95% by HPLC) should be verified before critical experiments, as impurities can inhibit conjugation efficiency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for conjugating this compound with DBCO-modified proteins?

Perform kinetic studies by varying molar ratios (1:1 to 1:5, azide:DBCO), pH (6.5–8.0), and temperature (4–37°C). Monitor progress via SDS-PAGE (shift in molecular weight) or MALDI-TOF. For quantitative analysis, use HPLC with a C18 column and UV detection at 260 nm (triazole absorption). If yields are suboptimal, introduce Cu(I) catalysts (for strain-promoted reactions) or increase incubation time (12–24 hrs). Note that excess trifluoroacetate may require post-reaction desalting .

Q. What experimental strategies resolve contradictions in conjugation efficiency data across studies?

Conflicting data may arise from batch-to-batch variability, residual trifluoroacetate, or FLAG tag interactions. Include negative controls (e.g., azide-free reactions) and orthogonal validation (e.g., fluorescence quenching assays).

Q. How does the FLAG tag impact downstream applications like cryo-EM or surface plasmon resonance (SPR)?

The FLAG tag’s hydrophilicity improves solubility but may introduce nonspecific binding in SPR. For cryo-EM, its small size (~1 kDa) minimizes interference with structural resolution. To mitigate issues, employ gentle elution buffers (e.g., 3xFLAG peptide competition) during affinity purification and incorporate blocking agents (BSA or casein) in SPR running buffers. For cryo-EM, use gradient fixation to stabilize FLAG-tagged complexes.

Methodological Considerations

Q. What analytical techniques confirm successful conjugation and quantify labeling efficiency?

- MALDI-TOF/MS : Detect mass shifts corresponding to triazole formation (~135 Da).

- Fluorescence anisotropy : Track changes in rotational mobility post-conjugation.

- SDS-PAGE with Coomassie/Silver staining : Visualize band shifts or use anti-FLAG Western blot for specificity. Discrepancies between techniques may indicate partial labeling or aggregation; cross-validate with size-exclusion chromatography.

Q. Can this compound be integrated with metabolic labeling workflows?

Yes, but the trifluoroacetate counterion may interfere with cellular uptake. Replace it with chloride via ion exchange before incubating with live cells. For intracellular targets, ensure the PEG3 spacer is sufficiently short to penetrate membranes. Validate using flow cytometry with DBCO-fluorophore probes .

Data Interpretation and Troubleshooting

Q. Why might conjugation yields drop significantly despite high reagent purity?

Common causes include:

- Steric hindrance : PEG3 or FLAG tag blocks azide-DBCO interaction. Test truncated FLAG variants or longer PEG spacers.

- pH sensitivity : Azide reactivity declines in acidic conditions. Optimize buffer pH (7.0–8.5).

- Competing reactions : Residual amines (e.g., lysine) may react with trifluoroacetate. Quench with acetic anhydride pre-conjugation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.